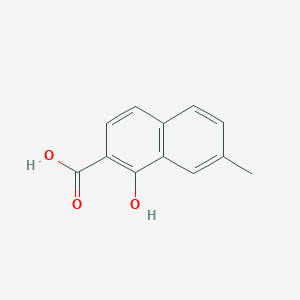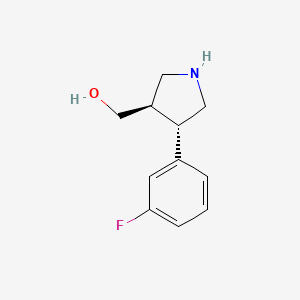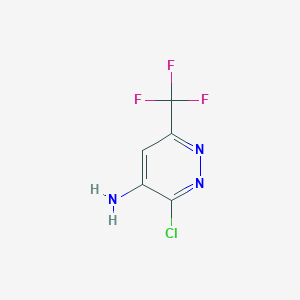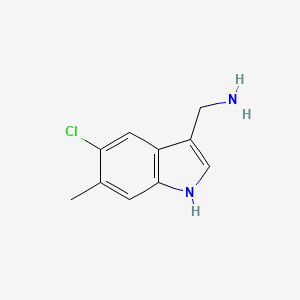
N-Hydroxy-2-(naphthalen-2-yl)acetimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hydroxy-2-(naphthalen-2-yl)acetimidamide is an organic compound with the molecular formula C12H12N2O It is a derivative of naphthalene, a bicyclic aromatic hydrocarbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-2-(naphthalen-2-yl)acetimidamide typically involves the reaction of naphthalene derivatives with hydroxylamine and acetic acid derivatives. One common method includes the following steps:
Nitration of Naphthalene: Naphthalene is nitrated to form 2-nitronaphthalene.
Reduction: The nitro group is reduced to an amine group, forming 2-aminonaphthalene.
Formation of Acetamide: The amine group reacts with acetic anhydride to form 2-acetamidonaphthalene.
Hydroxylation: The acetamide is then hydroxylated using hydroxylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration and reduction processes, followed by purification steps to ensure high purity of the final product. These methods are designed to be cost-effective and scalable for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
N-Hydroxy-2-(naphthalen-2-yl)acetimidamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert it back to its amine precursor.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where substituents are introduced onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Electrophilic reagents like bromine (Br2) or chlorosulfonic acid (HSO3Cl) are used under controlled conditions.
Major Products
Oxidation: Produces naphthoquinone derivatives.
Reduction: Yields 2-aminonaphthalene.
Substitution: Results in various substituted naphthalene derivatives, depending on the reagents used.
Applications De Recherche Scientifique
N-Hydroxy-2-(naphthalen-2-yl)acetimidamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit certain enzymes.
Materials Science: The compound is explored for use in organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Research: It is used in studies related to enzyme inhibition and protein interactions.
Industrial Applications: The compound is investigated for its potential use in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of N-Hydroxy-2-(naphthalen-2-yl)acetimidamide involves its interaction with molecular targets such as enzymes and DNA. The hydroxylamine group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the naphthalene ring can intercalate with DNA, disrupting its function and leading to potential anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Hydroxy-2-(naphthalen-1-yl)acetimidamide: Similar structure but with the hydroxyl group on the 1-position of the naphthalene ring.
2-Aminonaphthalene: Precursor in the synthesis of N-Hydroxy-2-(naphthalen-2-yl)acetimidamide.
Naphthoquinone: Oxidation product of this compound.
Uniqueness
This compound is unique due to its specific hydroxylamine functional group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research in medicinal chemistry and materials science.
Propriétés
IUPAC Name |
N'-hydroxy-2-naphthalen-2-ylethanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-12(14-15)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7,15H,8H2,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSEPSZVNGFFBQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CC(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
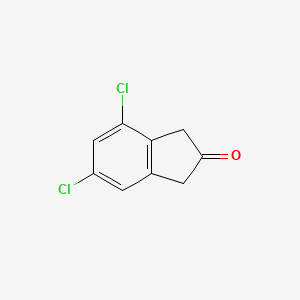
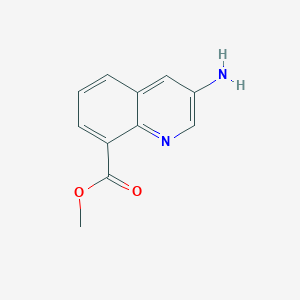
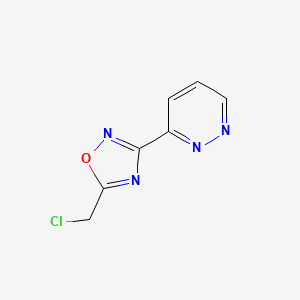
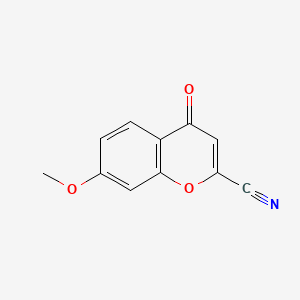
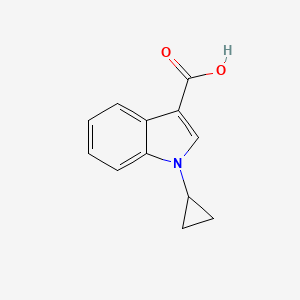
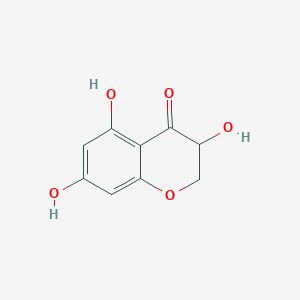

![1-(3-Hydroxypropyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B11900745.png)
